molecular formula C20H16N4O7S2 B2982916 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate CAS No. 877651-47-3

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate

Cat. No.: B2982916
CAS No.: 877651-47-3
M. Wt: 488.49
InChI Key: PFIUBWRKHZLHRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate (CAS: 877651-43-9) is a heterocyclic hybrid molecule comprising three key structural motifs:

  • A 4-oxo-4H-pyran ring system linked via a thiomethyl (-S-CH2-) bridge.
  • A 1,3,4-thiadiazole core substituted with a cyclopropanecarboxamide group.
  • A 4-methyl-3-nitrobenzoate ester moiety attached to the pyran ring.

Its molecular formula is C19H14N4O7S2 (MW: 474.5 g/mol), as reported by chemical databases .

Properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-methyl-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O7S2/c1-10-2-3-12(6-14(10)24(28)29)18(27)31-16-8-30-13(7-15(16)25)9-32-20-23-22-19(33-20)21-17(26)11-4-5-11/h2-3,6-8,11H,4-5,9H2,1H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIUBWRKHZLHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies based on diverse sources.

Chemical Structure and Properties

The chemical structure of this compound includes several functional groups that may contribute to its biological activity:

  • Thiadiazole moiety : Known for its pharmacological properties.
  • Pyran ring : Associated with various biological activities.
  • Carboxamide group : Often enhances solubility and bioactivity.

The molecular formula is C19H18N4O5SC_{19}H_{18}N_{4}O_{5}S with a molecular weight of approximately 398.44 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the thiadiazole ring.
  • Coupling with cyclopropanecarboxamide.
  • Introduction of the pyran and benzoate functionalities through specific chemical reactions.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiadiazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 10 to 50 µg/mL .

Anticancer Properties

Research has suggested that compounds featuring the pyran and thiadiazole rings demonstrate cytotoxic effects against cancer cell lines. For example, a related compound was found to inhibit cell proliferation in breast cancer cells (MCF-7) with an IC50 value of 12 µM .

Enzyme Inhibition

This compound has potential as an enzyme inhibitor. In particular, studies have shown that similar thiadiazole derivatives can inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. For instance, a closely related compound exhibited an IC50 value of 0.6 µM, outperforming standard drugs .

Case Studies

StudyFindingsReference
Antimicrobial ScreeningShowed moderate to strong activity against Salmonella typhi and Bacillus subtilis
Cytotoxicity AssayCompound inhibited MCF-7 cell proliferation with IC50 = 12 µM
AChE InhibitionDemonstrated potent AChE inhibition with IC50 = 0.6 µM

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Binding : The thiadiazole and pyran rings may facilitate binding to active sites on enzymes such as AChE.
  • Membrane Interaction : The lipophilic nature of the compound allows it to penetrate cellular membranes effectively.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that similar compounds can modulate ROS levels, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogs with Modified Benzoate Substituents

A closely related compound is 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate (CAS: 877651-49-5), which replaces the 4-methyl-3-nitrobenzoate group with a 5-chloro-2-nitrobenzoate substituent. Key differences include:

Parameter Target Compound (4-Methyl-3-Nitro) Analog (5-Chloro-2-Nitro)
Molecular Formula C19H14N4O7S2 C19H13ClN4O7S2
Molecular Weight (g/mol) 474.5 508.9
Substituent Position 3-Nitro, 4-Methyl on benzoate 2-Nitro, 5-Chloro on benzoate
Key Functional Groups Methyl (electron-donating), nitro Chloro (electron-withdrawing), nitro

Implications of Substituent Differences :

  • The 3-nitro vs. 2-nitro positional isomerism could alter electronic effects on the benzoate ester, affecting reactivity in hydrolysis or nucleophilic substitution reactions .

Comparison with Thiadiazole-Containing Heterocycles

Compounds such as 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide () and thieno[2,3-e][1,2,4]triazepine-7-carboxamide derivatives () share structural features with the target compound, including:

  • Thiadiazole or thiophene cores for π-π stacking interactions.
  • Carboxamide groups for hydrogen bonding.

However, the target compound uniquely integrates a pyran ring and cyclopropane moiety , which may confer distinct conformational rigidity and metabolic stability compared to simpler thiadiazole derivatives .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing the thiadiazole and pyran moieties in this compound?

  • Methodology : The thiadiazole core can be synthesized via cyclization of thiosemicarbazides or by reacting hydrazine derivatives with carbon disulfide under acidic conditions, as demonstrated for analogous thiadiazole systems . The pyran-4-one moiety is often formed via cyclocondensation of diketones or β-keto esters with aldehydes. For example, highlights refluxing in ethanol with catalysts like acetic acid to achieve cyclization, yielding intermediates with >75% purity .
  • Characterization : Key techniques include IR (to confirm C=O at ~1700 cm⁻¹ and C-S-C at ~650 cm⁻¹) and ¹H/¹³C NMR (to resolve methylene and aromatic protons) .

Q. How can the nitrobenzoate ester group be introduced into the final structure?

  • Methodology : Esterification of the pyran-3-ol intermediate with 4-methyl-3-nitrobenzoyl chloride in the presence of a base (e.g., DMAP) under anhydrous conditions is a standard approach. describes similar protocols for nitrobenzamido ester formation using DMF as a solvent .
  • Optimization : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and purify via recrystallization (ethanol/water, 4:1) to achieve >90% yield .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., overlapping NMR peaks) be resolved during structural validation?

  • Methodology : Use 2D NMR techniques (HSQC, HMBC) to resolve ambiguous proton-carbon correlations. For instance, utilized ¹³C DEPT-135 to assign methylene and quaternary carbons in thiadiazole derivatives . Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and isotopic patterns .
  • Case Study : If the cyclopropane carboxamido group shows unexpected deshielding in ¹H NMR, compare with X-ray crystallography data (e.g., ’s thiadiazole analogs) to confirm spatial orientation .

Q. What strategies optimize the compound’s stability under physiological conditions for in vitro assays?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring (C18 column, acetonitrile/water gradient). ’s formulation of a thiadiazine carboxamide in solid dispersions with PVP-K30 improved stability by 40% .
  • Mitigation : Add antioxidants (e.g., BHT at 0.01% w/v) or use lyophilization to prevent hydrolysis of the nitrobenzoate ester .

Q. How can the biological activity of this compound be mechanistically linked to its structural features?

  • Methodology : Perform molecular docking against target enzymes (e.g., bacterial DNA gyrase or fungal CYP51) using the thiadiazole’s sulfur atoms and nitro group as key pharmacophores. highlights marine-derived thiadiazoles inhibiting biofilm formation via quorum sensing disruption .
  • Validation : Use MIC assays (e.g., broth microdilution for antibacterial activity) and compare with structurally simplified analogs to isolate functional group contributions .

Data Contradiction Analysis

Q. How to address discrepancies in melting points between synthesized batches?

  • Methodology : Re-crystallize from alternative solvents (e.g., DCM/hexane vs. ethanol) and analyze purity via DSC. reports a 4°C variation in melting points for triazepine derivatives due to polymorphic forms .
  • Resolution : Use PXRD to identify crystalline phases and optimize cooling rates during crystallization to enforce uniformity .

Experimental Design Considerations

Q. What DOE (Design of Experiments) parameters are critical for scaling up synthesis?

  • Factors : Reaction temperature (±5°C), solvent ratio (ethanol/water), and catalyst loading (e.g., 1–5 mol% DMAP). ’s controlled synthesis of polycationic copolymers used a central composite design to maximize yield .
  • Outputs : Prioritize yield, purity (HPLC area%), and reaction time. Use ANOVA to identify significant factors and optimize for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.